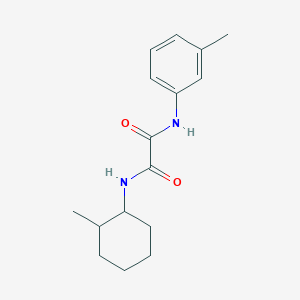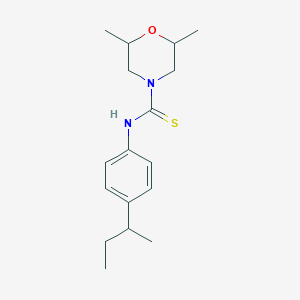![molecular formula C23H25Cl2N3O3S B4114520 N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)
N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide
Übersicht
Beschreibung
N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide, also known as ADBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADBS belongs to the class of sulfonamides and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide involves its binding to specific targets in the body, such as CAIX and COX-2. This compound binds to the active site of CAIX and inhibits its activity, leading to a decrease in tumor growth and metastasis. Similarly, this compound binds to the active site of COX-2 and inhibits its activity, leading to a decrease in the production of inflammatory mediators. This compound also modulates the activity of immune cells by binding to specific receptors on the cell surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target and the specific disease being studied. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting CAIX activity. In inflammation, this compound has been shown to decrease the production of inflammatory mediators by inhibiting COX-2 activity. In autoimmune disorders, this compound has been shown to modulate the activity of immune cells, leading to a decrease in the production of autoantibodies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide in lab experiments is its specificity for its targets. This compound binds to specific targets in the body, making it a useful tool for studying the role of these targets in various diseases. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and its toxicity needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX and COX-2. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, the role of this compound in modulating the activity of immune cells needs to be further explored for its potential use in the treatment of autoimmune disorders. Finally, the toxicity of this compound needs to be carefully studied to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in various diseases. The synthesis method of this compound has been optimized over the years, and its purity is crucial for its use in research. This compound has been shown to inhibit the activity of CAIX and COX-2, making it a potential candidate for the treatment of cancer and inflammation. This compound also modulates the activity of immune cells, making it a potential candidate for the treatment of autoimmune disorders. While this compound has several advantages for use in lab experiments, its toxicity needs to be carefully monitored. Finally, there are several future directions for research on this compound, including the development of more potent and selective inhibitors and the study of this compound in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX activity can lead to a decrease in tumor growth and metastasis. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of immune cells, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O3S/c24-19-2-1-3-20(21(19)25)27-22(29)26-17-4-6-18(7-5-17)32(30,31)28-23-11-14-8-15(12-23)10-16(9-14)13-23/h1-7,14-16,28H,8-13H2,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRUSFQAUDNMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)NC5=C(C(=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(diethylamino)carbonyl]-2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4114440.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4114452.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4114457.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4114473.png)

![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4114504.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)